[(2-Chlorophenyl)methyl](2,2-dimethylpropyl)amine
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Overview
Description
(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a member of the amine class of compounds, characterized by the presence of an amino group attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The choice of solvents and reagents is optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Alkoxides (RO-), Amines (RNH2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amine derivatives
Substitution: Hydroxylated, alkoxylated, or aminated products
Scientific Research Applications
(2-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chlorophenyl)methylamine: Similar in structure but with different substituents on the aromatic ring.
(2-Chlorophenyl)methylamine: Differing in the length or branching of the carbon chain attached to the amino group.
The uniqueness of (2-Chlorophenyl)methylamine lies in its specific combination of the 2-chlorophenyl and 2,2-dimethylpropyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)9-14-8-10-6-4-5-7-11(10)13/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
BHUUYVQLWINXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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